molecular formula C10H13NO4 B8330521 Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B8330521
M. Wt: 211.21 g/mol
InChI Key: IBHFSRHTIQNCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 1-(2-methoxyethyl)-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C10H13NO4/c1-14-6-5-11-4-3-8(7-9(11)12)10(13)15-2/h3-4,7H,5-6H2,1-2H3

InChI Key

IBHFSRHTIQNCSG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=CC1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-oxo-1H-pyridine-4-carboxylate (2.00 g, 13.1 mmol), K2CO3 (3.61 g, 26.1 mmol), THF (48 mL), DMF (38 mL) and 1-bromo-2-methoxy-ethane (3.63 g, 2.45 mL, 26.1 mmol) were combined and the mixture was stirred at 80° C. for 2 d. The reaction was filtered using ethyl acetate and the solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (0-100% ethyl acetate in hexane) to yield methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate [(1.22 g, 44%), ESI-MS m/z calc. 211.1. found 212.3 (M+1)+; Retention time: 0.57 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 8.35 (d, J=5.2 Hz, 1H), 7.41 (d, J=5.2 Hz, 1H), 7.21 (s, 1H), 4.47-4.36 (m, 2H), 3.89 (s, 3H), 3.71-3.64 (m, 2H), 3.30 (s, 3H)] and methyl 2-(2-methoxyethoxy)isonicotinate [(405 mg), ESI-MS m/z calc. 211.1. found 212.1 (M+1)+; Retention time: 1.04 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 7.75 (d, J=7.0 Hz, 1H), 6.86 (s, 1H), 6.55 (d, J=7.0 Hz, 1H), 4.09 (t, J=5.2 Hz, 2H), 3.85 (s, 3H), 3.58 (t, J=5.2 Hz, 2H), 3.23 (s, 3H)].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
2.45 mL
Type
reactant
Reaction Step Four
Name
Quantity
38 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl 2-oxo-1H-pyridine-4-carboxylate (2.00 g, 13.1 mmol), K2CO3 (3.61 g, 26.1 mmol), THF (48 mL), DMF (38 mL) and 1-bromo-2-methoxy-ethane (3.63 g, 2.45 mL, 26.1 mmol) were combined and the mixture was stirred at 80° C. for 2d. The reaction was filtered using ethyl acetate and the solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel (0-100% ethyl acetate in hexane) to yield methyl 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate[(1.22 g, 44%), ESI-MS m/z calc. 211.1, found 212.3 (M+1)+; Retention time: 0.57 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 8.35 (d, J=5.2 Hz, 1H), 7.41 (d, J=5.2 Hz, 1H), 7.21 (s, 1H), 4.47-4.36 (m, 2H), 3.89 (s, 3H), 3.71-3.64 (m, 2H), 3.30 (s, 3H)] and methyl 2-(2-methoxyethoxy)isonicotinate[(405 mg), ESI-MS m/z calc. 211.1, found 212.1 (M+1)+; Retention time: 1.04 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 7.75 (d, J=7.0 Hz, 1H), 6.86 (s, 1H), 6.55 (d, J=7.0 Hz, 1H), 4.09 (t, J=5.2 Hz, 2H), 3.85 (s, 3H), 3.58 (t, J=5.2 Hz, 2H), 3.23 (s, 3H)].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
2.45 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
38 mL
Type
solvent
Reaction Step Six

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